molecular formula C10H21NO B13152814 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol

Cat. No.: B13152814
M. Wt: 171.28 g/mol
InChI Key: JBUJPUGAKFHFDR-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol is a complex organic compound with a unique structure that includes both an amino group and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by amination and reduction steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully saturated amine.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopentane ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes, affecting their function.

Comparison with Similar Compounds

  • 1-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride

Comparison: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-5-4-6-10(8,12)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3

InChI Key

JBUJPUGAKFHFDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C(C)(C)CN)O

Origin of Product

United States

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